NPEC-caged-D-AP5
CAS No.:
Cat. No.: VC0004843
Molecular Formula: C14H19N2O9P
Molecular Weight: 390.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19N2O9P |
|---|---|
| Molecular Weight | 390.28 g/mol |
| IUPAC Name | (2R)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]-5-phosphonopentanoic acid |
| Standard InChI | InChI=1S/C14H19N2O9P/c1-9(10-5-2-3-7-12(10)16(20)21)25-14(19)15-11(13(17)18)6-4-8-26(22,23)24/h2-3,5,7,9,11H,4,6,8H2,1H3,(H,15,19)(H,17,18)(H2,22,23,24)/t9?,11-/m1/s1 |
| Standard InChI Key | RLEANJAZNZWLHC-HCCKASOXSA-N |
| Isomeric SMILES | CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)N[C@H](CCCP(=O)(O)O)C(=O)O |
| SMILES | CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |
| Canonical SMILES | CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)NC(CCCP(=O)(O)O)C(=O)O |
Introduction
The compound's chemical structure contains multiple functional groups including carboxyl, amino, phosphono, and nitro groups, which contribute to its pharmacological properties and photosensitive characteristics. The presence of these groups enables specific molecular interactions with the NMDA receptor binding site.
Mechanism of Action
The mechanism of action of NPEC-caged-D-AP5 is distinctive and directly tied to its photosensitive properties, making it a valuable tool for precise temporal control in neuroscience experiments.
Target Specificity
NPEC-caged-D-AP5 specifically targets NMDA receptors, which are ionotropic glutamate receptors crucial for synaptic transmission and neuroplasticity in the central nervous system. When activated, these receptors allow calcium ion influx, which serves as a second messenger in various cellular processes including long-term potentiation (LTP).
Photolysis Process
The photolysis mechanism represents the core functionality of this compound. When exposed to specific wavelengths of light, the photosensitive NPEC group undergoes cleavage, releasing the active D-AP5 molecule. This uncaging process happens rapidly, with significant effects observable within milliseconds:
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Initial state: The NPEC group masks the activity of D-AP5, rendering it inactive
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Light exposure: Upon illumination, the NPEC group undergoes photochemical cleavage
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Release of active D-AP5: The freed D-AP5 can now bind to NMDA receptors
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Receptor antagonism: D-AP5 inhibits NMDA receptor activation
Studies have shown that following photolysis of 100 μM caged D-AP5, the NMDA receptor-mediated field EPSPs in area CA1 of the hippocampus were reduced by 71% within 50 ms, indicating rapid onset of action. Within one minute, when the concentration of released D-AP5 reached approximately 10 μM, inhibition increased to 95% .
Molecular Interactions
At the molecular level, the uncaged D-AP5 competitively binds to the glutamate recognition site on the NMDA receptor. This binding prevents glutamate from activating the receptor, thereby blocking the calcium ion influx that typically follows glutamate binding. This blockade effectively inhibits NMDA receptor-dependent processes such as long-term potentiation .
The temporal precision afforded by this mechanism makes NPEC-caged-D-AP5 particularly useful in experiments investigating the specific timing requirements of NMDA receptor activation in various forms of synaptic plasticity.
Synthesis and Preparation Methods
The synthesis of NPEC-caged-D-AP5 involves specialized chemical procedures that maintain the integrity of both the D-AP5 molecule and the photosensitive protecting group.
Chemical Synthesis
The synthesis process primarily involves the protection of D-AP5 with the NPEC group. This reaction typically utilizes 1-(2-nitrophenyl)ethanol and a carbodiimide coupling agent to form the NPEC-protected derivative. The reaction conditions often require:
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Anhydrous solvents to prevent unwanted side reactions
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Inert atmosphere maintenance during the reaction
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Careful temperature control
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Specific catalyst systems for optimal yield
The coupling reaction attaches the NPEC group to D-AP5 in a manner that allows for efficient photolysis upon exposure to the appropriate wavelength of light. The synthetic route must be carefully controlled to ensure the stereochemistry and functional groups of the D-AP5 portion remain intact throughout the process.
Purification and Quality Control
Following synthesis, the compound undergoes rigorous purification procedures to ensure high purity for research applications. These typically include:
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Column chromatography for initial purification
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Recrystallization to improve purity
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Analytical verification using nuclear magnetic resonance (NMR), mass spectrometry, and high-performance liquid chromatography (HPLC)
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Biological activity testing to confirm functionality
These stringent quality control measures are essential for ensuring reliable experimental results when using this specialized research compound.
Research Applications
NPEC-caged-D-AP5 has found extensive use in neuroscience research, particularly in studies investigating synaptic plasticity, learning, and memory processes.
Synaptic Plasticity Studies
Researchers use this compound to investigate the role of NMDA receptors in long-term potentiation (LTP), a process essential for learning and memory. The temporal precision offered by NPEC-caged-D-AP5 allows scientists to block NMDA receptor activation at specific timepoints during experimental protocols .
A seminal study demonstrated that rapid application of D-AP5 through flash photolysis of caged D-AP5, timed coincidentally with the last shock of a strong tetanus, resulted in the blockade of NMDA receptor activation during the induction of associative LTP in the CA1 region of rat hippocampal slices . This research confirmed that NMDA receptor activation is necessary for the induction of associative LTP.
Temporal Analysis of NMDA Receptor Function
The compound enables precise temporal analysis of NMDA receptor involvement in various neurophysiological processes. By controlling the exact timing of NMDA receptor blockade through photolysis, researchers can determine critical windows during which NMDA receptor activation is necessary for specific cellular processes to occur .
For instance, studies have utilized NPEC-caged-D-AP5 to demonstrate that there exists a critical time window for NMDA receptor activation during the induction of LTP. By releasing D-AP5 at various timepoints relative to tetanic stimulation, researchers have mapped the temporal requirements for NMDA receptor activation in synaptic plasticity .
Spatial Control in Neural Circuits
Beyond temporal control, NPEC-caged-D-AP5 also offers spatial control through localized photolysis. This allows researchers to block NMDA receptors in specific regions of neural tissue, enabling the investigation of circuit-specific roles of NMDA receptors in various brain functions.
This spatial precision has been particularly valuable in studies of distributed neural networks, where the role of NMDA receptors may vary across different synaptic populations within the same circuit.
Comparison with Similar Compounds
Several caged NMDA receptor antagonists have been developed, each with unique properties tailored to specific research applications. Comparing NPEC-caged-D-AP5 with these alternatives provides insight into its particular advantages and limitations.
Comparative Analysis
The following table compares NPEC-caged-D-AP5 with similar compounds used in neuroscience research:
| Compound | Caging Group | Release Mechanism | Key Features | Applications |
|---|---|---|---|---|
| NPEC-caged-D-AP5 | 1-(2-nitrophenyl)ethoxycarbonyl | Photolysis | Controlled release; effective NMDA antagonist | Synaptic plasticity studies; temporal analysis of NMDA function |
| MNI-caged-D-AP5 | 4-methoxy-7-nitroindolinyl | Photolysis | Faster release rates; similar applications | Studies requiring more rapid uncaging kinetics |
| RuBi-D-AP5 | Ruthenium-bipyridine complex | Photolysis | Activation with visible light; two-photon sensitive | Deep tissue imaging; in vivo applications |
Each compound offers distinct advantages depending on the specific requirements of the research protocol. NPEC-caged-D-AP5 provides reliable photolysis with well-characterized kinetics, making it suitable for a broad range of neurophysiological experiments.
Advantages of NPEC-caged-D-AP5
Compared to other caged compounds, NPEC-caged-D-AP5 offers several advantages:
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Well-established photolysis profile with predictable kinetics
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High specificity for NMDA receptors
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Sufficient solubility in physiological solutions
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Stability during storage and experimental conditions
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Comprehensive characterization in the scientific literature
These advantages have contributed to its widespread adoption in neuroscience research focused on NMDA receptor function and synaptic plasticity.
Pharmacokinetics and Cellular Effects
Understanding the pharmacokinetic properties and cellular effects of NPEC-caged-D-AP5 is essential for its effective use in research applications.
Solubility and Stability
NPEC-caged-D-AP5 demonstrates solubility in both water and dimethyl sulfoxide (DMSO), with solubility values reported at concentrations up to 100 mM in these solvents . This solubility profile facilitates its application in various experimental preparations, including brain slice work and cell culture studies.
Cellular Uptake and Distribution
Within cellular environments, NPEC-caged-D-AP5 distributes according to its physicochemical properties. Its ability to reach target NMDA receptors depends on several factors:
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The blood-brain barrier penetrability (relevant for in vivo applications)
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Cellular membrane permeability
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Extracellular matrix interactions
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Local tissue perfusion rates
For most in vitro applications, bath application of the compound ensures adequate distribution throughout the preparation, allowing for subsequent localized photolysis.
Effects on Neural Function
The primary cellular effect of NPEC-caged-D-AP5 after photolysis is the inhibition of NMDA receptor-mediated currents and subsequent blockade of calcium influx through these receptors. This inhibition has several downstream consequences for neural function:
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Blockade of NMDA receptor-dependent forms of synaptic plasticity, including LTP
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Reduction in calcium-dependent signaling cascades
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Altered gene expression profiles related to synaptic plasticity
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Modification of dendritic spine dynamics
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Potential neuroprotective effects against excitotoxicity
Research has shown that D-AP5 can impair spatial learning in a dose-dependent manner, with the impairment highly correlated to its corresponding inhibition of hippocampal LTP in vivo. This underscores the critical role of NMDA receptors in learning and memory processes, which can be precisely investigated using NPEC-caged-D-AP5.
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